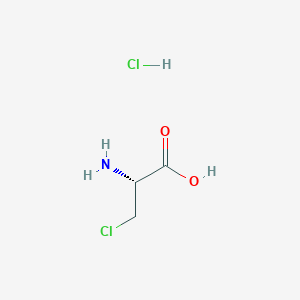

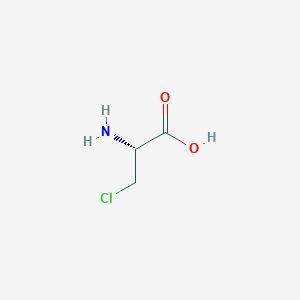

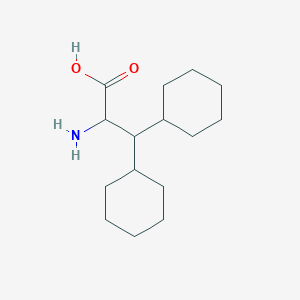

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

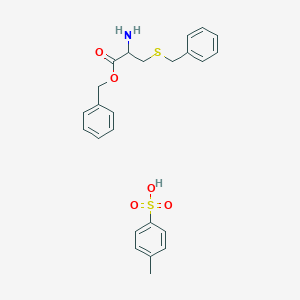

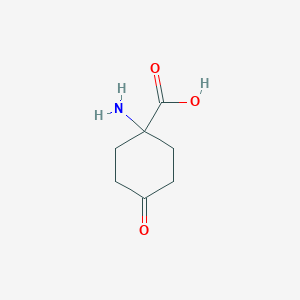

“®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride” is an amino acid derivative with a thiol (mercapto) group and a chiral center, indicated by the “®” notation. The “hydrochloride” indicates it’s a salt form, likely making it more soluble in water .

Synthesis Analysis

The synthesis of such a compound would likely involve methods used in peptide or amino acid synthesis. This could involve protecting group strategies and various coupling reactions .Molecular Structure Analysis

The molecular structure analysis would involve techniques such as NMR, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines, carboxylic acids, and thiols .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by its functional groups. As an amino acid derivative and a salt, it would likely be polar and soluble in water .科学的研究の応用

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for separating polar, weakly acidic, or basic samples, including those containing (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride. HILIC's compatibility with mass spectrometry due to its use of highly organic mobile phases enhances ionization and makes it suitable for the analysis of peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The technique's selectivity is complementary to reversed-phase and other modes, making it ideal for two-dimensional applications in scientific research (Jandera, 2011).

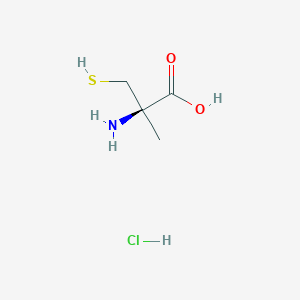

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is extensively used for the detection, isolation, and analysis of amino acids, peptides, and proteins. This method is applicable across various disciplines, including agricultural, biomedical, and nutritional sciences, providing a universal approach for analyzing compounds containing (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride (Friedman, 2004).

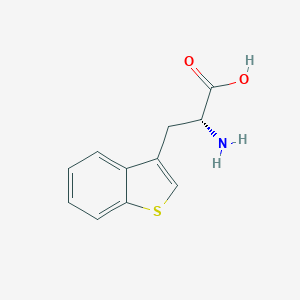

Synthesis and Biological Activity of Thiochromones

The synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones, which can be derived from or related to (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, are significant for understanding the chemical reactivity and biological activity of these compounds. This research integrates data on methods of synthesis and chemical transformations, providing insights into their potential biological activities (Sosnovskikh, 2018).

Benzothiazole Derivatives in Pharmacology

Modern approaches to the synthesis and transformations of benzothiazole derivatives, including those involving (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, highlight the importance of these compounds in pharmacology. Newly developed synthesis methods and their biological activities underline the significance of these derivatives in developing new drugs and materials (Zhilitskaya et al., 2021).

Metabolomics Using HILIC-MS

HILIC-MS/MS has become an attractive complementary approach to reverse-phase liquid chromatography in metabolomic studies. Its unique capability to measure more-polar biomolecules, including those related to (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, enhances the comprehensiveness of metabolite detection, contributing significantly to the understanding of metabolic pathways and mechanisms (Tang et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586594 |

Source

|

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride | |

CAS RN |

148766-37-4 |

Source

|

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。